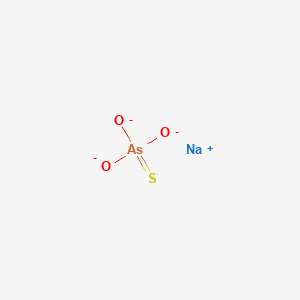

Arsenothioic acid trisodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

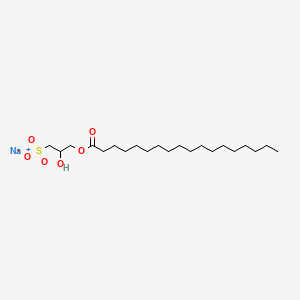

Le trisodium arsénosulfure est un composé inorganique de formule chimique Na₃AsS₃. Il s'agit d'un dérivé de l'acide arsénique où les atomes de soufre remplacent les atomes d'oxygène. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie, en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le trisodium arsénosulfure peut être synthétisé par réaction de trioxyde d'arsenic (As₂O₃) avec du sulfure d'hydrogène (H₂S) en présence d'hydroxyde de sodium (NaOH). La réaction se produit généralement sous des conditions de température et de pression contrôlées pour assurer la conversion complète des réactifs en produit souhaité.

Méthodes de production industrielle

Dans les milieux industriels, la production de trisodium arsénosulfure implique des réacteurs à grande échelle où le trioxyde d'arsenic est mis en réaction avec du gaz sulfure d'hydrogène en milieu alcalin. Le processus est soigneusement surveillé pour maintenir des conditions de réaction optimales, notamment la température, la pression et le pH, afin de maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le trisodium arsénosulfure subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de l'acide arsénique.

Réduction : Il peut être réduit pour former du trioxyde d'arsenic.

Substitution : Il peut participer à des réactions de substitution où les atomes de soufre sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en fonction du produit de substitution souhaité.

Principaux produits formés

Oxydation : Dérivés de l'acide arsénique.

Réduction : Trioxyde d'arsenic.

Substitution : Divers composés arsenicaux substitués.

Applications de la recherche scientifique

Le trisodium arsénosulfure a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse d'autres composés contenant de l'arsenic.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Investigué pour ses applications thérapeutiques potentielles, notamment son utilisation dans les systèmes de délivrance ciblée des médicaments.

Industrie : Utilisé dans l'élimination des métaux lourds des eaux usées en raison de sa capacité à former des complexes stables avec les ions métalliques.

Mécanisme d'action

Le mécanisme d'action du trisodium arsénosulfure implique son interaction avec les ions métalliques pour former des complexes stables. Cette propriété est particulièrement utile dans des applications telles que l'élimination des métaux lourds des eaux usées. La capacité du composé à se lier aux ions métalliques est attribuée à la présence d'atomes de soufre, qui ont une forte affinité pour les métaux.

Applications De Recherche Scientifique

Arsenothioic acid trisodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other arsenic-containing compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including its use in targeted drug delivery systems.

Industry: Utilized in the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.

Mécanisme D'action

The mechanism of action of arsenothioic acid trisodium salt involves its interaction with metal ions to form stable complexes. This property is particularly useful in applications such as heavy metal removal from wastewater. The compound’s ability to bind with metal ions is attributed to the presence of sulfur atoms, which have a high affinity for metals.

Comparaison Avec Des Composés Similaires

Composés similaires

- Trisodium arsénotetrathiosulfure

- Arsénosulfure de trifluorure

- Acide arsénotriselenieux

Comparaison

Le trisodium arsénosulfure est unique en raison de sa structure chimique et de ses propriétés spécifiques. Comparé à des composés similaires, il a une affinité plus élevée pour certains ions métalliques, ce qui le rend plus efficace dans des applications telles que l'élimination des métaux lourds. De plus, sa stabilité et sa réactivité dans diverses conditions en font un composé polyvalent pour la recherche scientifique et les applications industrielles.

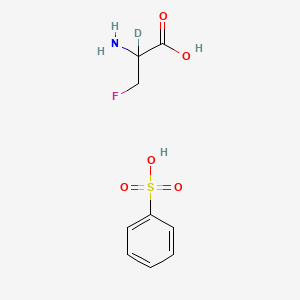

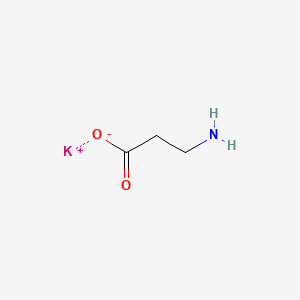

Propriétés

Numéro CAS |

17367-56-5 |

|---|---|

Formule moléculaire |

AsNaO3S-2 |

Poids moléculaire |

177.98 g/mol |

Nom IUPAC |

sodium;trioxido(sulfanylidene)-λ5-arsane |

InChI |

InChI=1S/AsH3O3S.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-3 |

Clé InChI |

DSUKAXSAVMRMCA-UHFFFAOYSA-K |

SMILES canonique |

[O-][As](=S)([O-])[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.